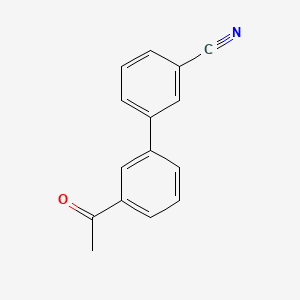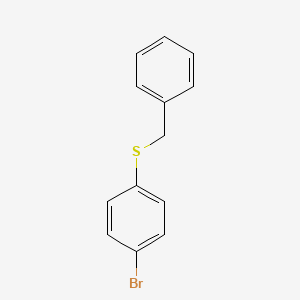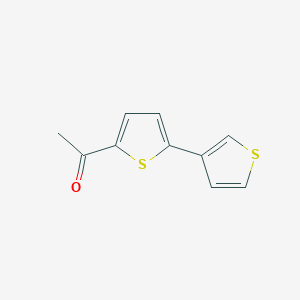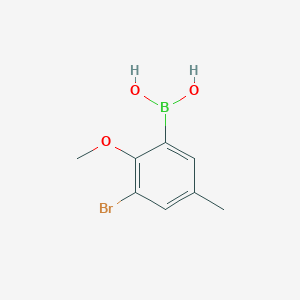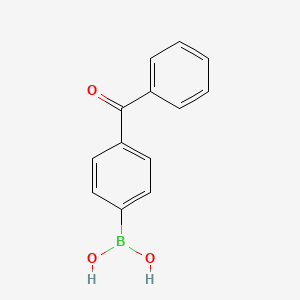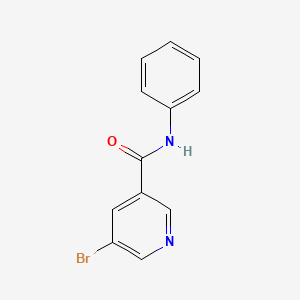
5-Bromo-N-phenylnicotinamide
Vue d'ensemble
Description
5-Bromo-N-phenylnicotinamide is a chemical compound with the CAS Number: 313562-28-6 . It has a molecular weight of 277.12 and its linear formula is C12H9BrN2O .
Molecular Structure Analysis
The InChI code for 5-Bromo-N-phenylnicotinamide is 1S/C12H9BrN2O/c13-10-6-9 (7-14-8-10)12 (16)15-11-4-2-1-3-5-11/h1-8H, (H,15,16) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromo-N-phenylnicotinamide is a white solid. It is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. The compound has a molecular weight of 277.12 .Applications De Recherche Scientifique
Application in Cancer Research
Scientific Field
Summary of Application
5-Bromo-N-phenylnicotinamide has been used in the synthesis of derivatives of indole phytoalexins, which were screened for antiproliferative/cytotoxic activity against seven human cancer cell lines .
Methods of Application
The compound was synthesized as part of a series of 5-bromosubstituted derivatives of indole phytoalexins. These novel compounds were then screened in vitro for their antiproliferative/cytotoxic activity against various human cancer cell lines using the MTT assay .
Results or Outcomes
Some of the analogues showed better or comparable activity to cisplatin, a common chemotherapy drug. At the same time, the toxicity of these compounds on 3T3 cells was lower than that of cisplatin .
Application in Proteomics Research
Scientific Field
Summary of Application
5-Bromo-N-phenylnicotinamide is used as a biochemical for proteomics research .
Methods of Application
The specific methods of application in proteomics research are not detailed in the source. However, typically, such compounds are used in various assays to study protein structure and function .
Results or Outcomes
The outcomes of these studies are not specified in the source. However, such studies typically aim to understand the role of proteins in various biological processes and diseases .
Application in Early Discovery Research
Scientific Field
Summary of Application
Sigma-Aldrich provides 5-Bromo-N-phenylnicotinamide to early discovery researchers as part of a collection of rare and unique chemicals .
Methods of Application
The specific methods of application in early discovery research are not detailed in the source. However, typically, such compounds are used in various assays to discover new biological activities .
Results or Outcomes
The outcomes of these studies are not specified in the source. However, such studies typically aim to identify new compounds with potential therapeutic applications .
Application in NAD+ Regulation
Scientific Field
Summary of Application
NMN, a compound related to 5-Bromo-N-phenylnicotinamide, is mainly converted into NAD+ in the human body to exert its physiological functions .
Methods of Application
The specific methods of application in NAD+ regulation are not detailed in the source. However, typically, such compounds are used in various assays to study cell metabolism and energy production .
Results or Outcomes
The outcomes of these studies are not specified in the source. However, such studies typically aim to understand the role of NAD+ in various biological processes and diseases .
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-6-9(7-14-8-10)12(16)15-11-4-2-1-3-5-11/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCNIPQERCZMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401452 | |
| Record name | 5-BROMO-N-PHENYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-phenylnicotinamide | |
CAS RN |
313562-28-6 | |
| Record name | 5-BROMO-N-PHENYLNICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

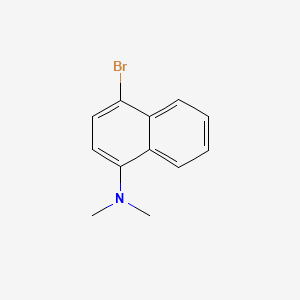

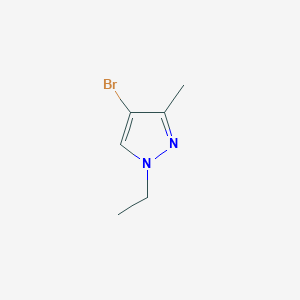
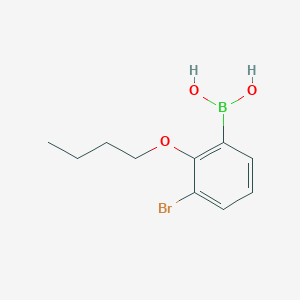
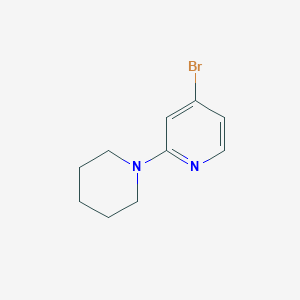
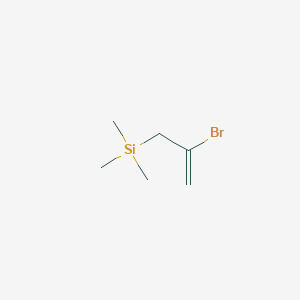
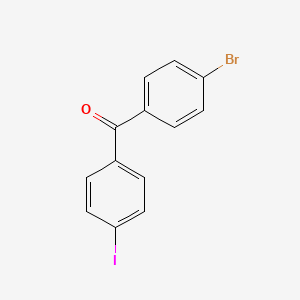
![[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B1277917.png)

